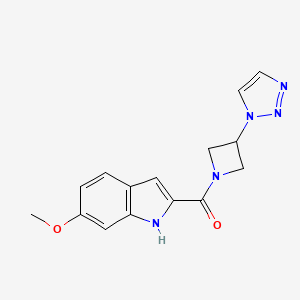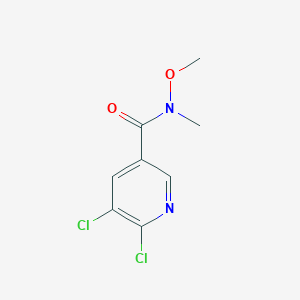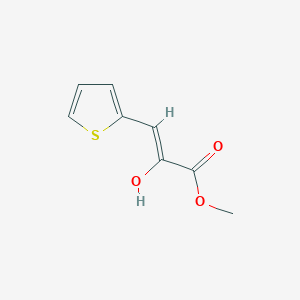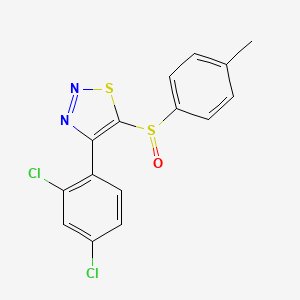![molecular formula C18H17N5O4S B2524090 3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one CAS No. 1324108-34-0](/img/structure/B2524090.png)
3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one is a complex organic compound that features a benzenesulfonyl group, a pyrazinyl group, and an oxadiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. These methods would focus on maximizing yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as sodium azide (NaN3). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- **3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one
- **3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-2-one
- **3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-3-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c24-16(6-9-28(25,26)14-4-2-1-3-5-14)23-11-13(12-23)18-21-17(22-27-18)15-10-19-7-8-20-15/h1-5,7-8,10,13H,6,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAZLXULXWDONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2524010.png)
![1-(4-chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2524011.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524014.png)
![2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2524016.png)
![{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3,4-DIMETHOXYBENZOATE](/img/structure/B2524017.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2524018.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2524020.png)


![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2524024.png)
![3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(pyridin-3-yl)methyl]thiourea](/img/structure/B2524025.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2524030.png)
